Warfarin potassium is the potassium salt of Warfarin, an anticoagulant drug. In scientific research, Warfarin potassium serves as a valuable tool for studying blood coagulation mechanisms and evaluating the impact of various factors on blood clotting processes. [] It is particularly useful for investigating vitamin K-dependent coagulation factors, as its mechanism of action involves interference with vitamin K's role in these factors' synthesis. [, ]
Warfarin potassium is a salt form of warfarin, which is classified as a vitamin K antagonist. Originally developed as a pesticide, it has become the most commonly prescribed oral anticoagulant in North America. The chemical formula for warfarin potassium is , with a molecular weight of approximately 346.423 g/mol. The compound is identified by its CAS number 2610-86-8 and has various synonyms, including potassium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate .
The synthesis of warfarin potassium typically involves the reaction of pure warfarin acid with potassium carbonate in a non-aqueous solvent such as 2-propanol. The process can be summarized as follows:
Warfarin potassium exhibits a complex molecular structure characterized by its chromenone core. Key features include:
Warfarin potassium participates in several chemical reactions primarily related to its anticoagulant activity:
The mechanism of action for warfarin potassium involves:
Warfarin potassium has distinct physical and chemical properties:
Warfarin potassium has several important applications:
Table 1: Early Warfarin Rodenticide Formulations (1950s)
Component | Function | Example Composition |
---|---|---|
Warfarin potassium | Active anticoagulant | 0.05% w/w |
Alkali metal silicates | Binder/Deliquescence inhibitor | 1-5% sodium silicate |
Cereal base (corn, wheat) | Bait carrier | 94-98% |
Dye | Color warning | Trace amounts |
The compound's efficacy revolutionized rodent control, with commercial products like d-Con and Rodex dominating markets by 1950. Resistance emerged in some rodent populations by the 1960s, spurring development of "superwarfarins" (e.g., brodifacoum) [1] [6].
Warfarin's therapeutic potential emerged through parallel research trajectories:
Critical to this transition was the elucidation of warfarin's molecular mechanism: competitive inhibition of VKORC1, depleting reduced vitamin K (KH₂) required for γ-carboxylation of clotting factors II, VII, IX, X. This biochemistry unified agricultural and medical applications – whether in rodents or humans, warfarin disrupted vitamin K cycling [3] [4].
Table 2: Key Milestones in Warfarin's Clinical Adoption
Year | Event | Significance |
---|---|---|
1939 | Dicumarol isolation from spoiled hay | Proof-of-concept for coumarin anticoagulants |
1948 | Warfarin registered as rodenticide (Wisconsin Alumni Research Foundation) | Commercialization of compound #42 |
1951 | First human trials of warfarin sodium | Demonstrated predictable dose-response vs. dicumarol |
1954 | FDA approval for thrombotic disorders | Formal therapeutic legitimacy |
1955 | Eisenhower's post-MI treatment | Overcame "rat poison" stigma |
Warfarin's dual-use status necessitated unprecedented regulatory categorization:
Pharmacovigilance systems revealed critical differences between agricultural and medical use:
"Rodenticidal warfarin relied on cumulative ingestion yielding lethal hemorrhage, while therapeutic use demanded precise maintenance of subhemorrhagic anticoagulation (INR 2–3). This necessitated standardized INR monitoring infrastructure absent in the pesticide era." [5] [8]
Genetic profiling (e.g., CYP2C9/VKORC1 polymorphisms) later explained interindividual dose variations (>20-fold differences), cementing warfarin's role in personalized anticoagulation despite newer alternatives [7].
Table 3: Warfarin Potassium Nomenclature
Identifier Type | Designation | Source |
---|---|---|
Chemical Name | Potassium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate | DrugBank [10] |
CAS Registry | 2610-86-8 | Patent US2783177A [6] |
Molecular Formula | C₁₉H₁₅KO₄ | DrugBank [10] |
Synonyms | Warfarin K; Coumadin K® | Clinical records [3] |
UNII Code | I47IU4FOCO | FDA Submissions [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7